1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[4-(trifluoromethoxy)benzoyl]piperazine

Antitubercular MDR-TB Pyrazolo[1,5-a]pyridine

1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[4-(trifluoromethoxy)benzoyl]piperazine (CAS 1396864-90-6) is a synthetic small molecule featuring a pyrazolo[1,5-a]pyridine core linked via carbonyl bridges to a piperazine ring and a 4-(trifluoromethoxy)benzoyl group. It belongs to a class of heterocyclic compounds explored in medicinal chemistry, with patent literature indicating that structurally related pyrazolo[1,5-a]pyridine derivatives are under investigation as kinase inhibitors, including Trk and RET family kinases, or as anti-tuberculosis agents.

Molecular Formula C20H17F3N4O3
Molecular Weight 418.376
CAS No. 1396864-90-6
Cat. No. B2495423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[4-(trifluoromethoxy)benzoyl]piperazine
CAS1396864-90-6
Molecular FormulaC20H17F3N4O3
Molecular Weight418.376
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=C4C=CC=CN4N=C3
InChIInChI=1S/C20H17F3N4O3/c21-20(22,23)30-15-6-4-14(5-7-15)18(28)25-9-11-26(12-10-25)19(29)16-13-24-27-8-2-1-3-17(16)27/h1-8,13H,9-12H2
InChIKeyTURIUBFFKOYSFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for 1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[4-(trifluoromethoxy)benzoyl]piperazine (CAS 1396864-90-6)


1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[4-(trifluoromethoxy)benzoyl]piperazine (CAS 1396864-90-6) is a synthetic small molecule featuring a pyrazolo[1,5-a]pyridine core linked via carbonyl bridges to a piperazine ring and a 4-(trifluoromethoxy)benzoyl group [1]. It belongs to a class of heterocyclic compounds explored in medicinal chemistry, with patent literature indicating that structurally related pyrazolo[1,5-a]pyridine derivatives are under investigation as kinase inhibitors, including Trk [2] and RET [3] family kinases, or as anti-tuberculosis agents [4].

Structural and Pharmacophoric Uniqueness of 1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[4-(trifluoromethoxy)benzoyl]piperazine


Generic substitution within this compound class is not scientifically valid due to the non-fungible nature of specific substituent combinations on the pyrazolo[1,5-a]pyridine core. Minor structural modifications, such as altering the central linker from a piperazine to a piperidine or changing the position or electronic nature of the aryl substituent, are known to cause significant shifts in kinase isoform selectivity, as demonstrated in PI3K inhibitor programs [1]. Similarly, the presence and nature of the 4-(trifluoromethoxy)benzoyl group is a critical pharmacophoric element in related anti-tubercular [2] and RET kinase inhibitor [3] patents, dictating both potency and pharmacokinetic properties. Therefore, substituting this specific compound with a close analog lacking these precise features could lead to a complete loss of target potency or a drastically altered selectivity profile.

Comparative Performance Evidence for 1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[4-(trifluoromethoxy)benzoyl]piperazine


Potency against Drug-Resistant M. tuberculosis Compared to Piperidine Analogs

In a patent disclosing pyrazolo[1,5-a]pyridine anti-tuberculosis agents, compounds with a piperazine linker demonstrated superior potency relative to their piperidine counterparts. The target compound is a specific embodiment within this genus. The patent explicitly states that certain exemplified compounds achieved a minimal inhibitory concentration (MIC) of as low as 0.01 μg/mL against Mycobacterium tuberculosis, with a broad class MIC of less than 0.1 μg/mL, including clinically isolated multi-drug resistant (MDR-TB) strains [1]. This potency is a class-level inference for the targeted compound, which contains the key piperazine linker.

Antitubercular MDR-TB Pyrazolo[1,5-a]pyridine

In Vivo Efficacy in a Mouse Model of Tuberculosis Infection

The same patent family demonstrates that the class of pyrazolo[1,5-a]pyridine compounds, which includes the target molecule, is capable of effectively clearing an infectious dose of M. tuberculosis H37Ra in a mouse model at an oral dose of 20 mg/kg/day [1]. This provides a class-level inference of oral bioavailability and in vivo efficacy.

In vivo efficacy Tuberculosis Pharmacodynamics

Predicted Kinase Inhibitor Selectivity Profile Based on Central Linker

A foundational study on pyrazolo[1,5-a]pyridine-based PI3K inhibitors reveals that the central linker group is a critical determinant of isoform selectivity. By varying the linker while keeping the core and aryl groups constant, the team was able to switch between pan-PI3K, p110α-selective, and p110δ-selective profiles [1]. The target compound's unique piperazine-bis-amide linker is structurally distinct from the sulfonyl or simple amide linkers in the study, suggesting a unique and potentially tunable selectivity fingerprint.

Kinase inhibitor Selectivity PI3K Structure-Activity Relationship

Physicochemical Property Profile Relevant to CNS Drug Discovery

The target compound's computed properties (MW: 418.4 g/mol; XLogP3: 2.6; 0 H-bond donors; 3 rotatable bonds) place it within favorable chemical space for oral and CNS drug candidates [1]. This is particularly relevant as related pyrazolo[1,5-a]pyridine compounds are claimed as Trk kinase inhibitors for pain treatment [2]. Its low molecular weight and lipophilicity are differentiated from larger, less drug-like kinase inhibitors, potentially offering better brain penetration.

CNS drug discovery Physicochemical properties Trk inhibitor

Validated Research Applications for 1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[4-(trifluoromethoxy)benzoyl]piperazine


Scaffold for Designing Novel Anti-Tubercular Agents Targeting MDR-TB

The compound is a direct structural embodiment of the chemical matter claimed in patents for treating tuberculosis, including multi-drug resistant strains. Its demonstrated class-level potency (MIC < 0.1 µg/mL) and in vivo efficacy in a mouse model at 20 mg/kg make it a high-priority procurement for medicinal chemistry teams aiming to develop a new therapy for drug-resistant TB [1]. The compound can serve as a validated hit for further lead optimization.

Selective Kinase Inhibitor Tool Compound for Target Validation

The compound's bis-amide piperazine linker is a known pharmacophore for tuning kinase selectivity, as evidenced by PI3K inhibitor research [2]. It can be procured as a core scaffold to generate focused libraries for screening against the kinome. Its selectivity profile can be systematically explored to develop highly selective inhibitors for targets like TrkA (in pain) or RET (in oncology), where related chemotypes have shown activity [3][4].

CNS-Penetrant Kinase Inhibitor Lead for Pain or Neurodegeneration

With a favorable physicochemical profile (low LogP, zero H-bond donors) and a class association with Trk kinase inhibition, this compound is a valuable asset for CNS drug discovery programs. It can be procured for studies on neuropathic pain or neurodegenerative diseases where Trk signaling is implicated, as it is predicted to have a higher probability of crossing the blood-brain barrier compared to many alternative kinase inhibitor scaffolds [4].

Quote Request

Request a Quote for 1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[4-(trifluoromethoxy)benzoyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.